molecular formula C19H27NO6 B605294 Ald-Ph-PEG2-t-butyl ester CAS No. 1807521-09-0

Ald-Ph-PEG2-t-butyl ester

Cat. No.: B605294
CAS No.: 1807521-09-0
M. Wt: 365.43
InChI Key: UXMPBIQFYCJYBB-UHFFFAOYSA-N
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Description

Ald-Ph-PEG2-t-butyl ester is a compound that contains an aldehyde group and a t-butyl ester group. The presence of a hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound. This compound is often used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG2-t-butyl ester involves the conjugation of an aldehyde group with a t-butyl ester group through a PEG linker. The aldehyde group readily reacts with hydrazide and aminooxy groups, while the t-butyl ester can be de-protected under acidic conditions to form a free acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using high-purity PEG linkers. The process includes the careful control of reaction conditions to ensure the purity and yield of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Free acids

Scientific Research Applications

Ald-Ph-PEG2-t-butyl ester is widely used in scientific research due to its unique properties:

    Chemistry: It is used as a linker in the synthesis of complex molecules.

    Biology: It is employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: It is utilized in the production of specialized polymers and materials .

Comparison with Similar Compounds

Uniqueness: Ald-Ph-PEG2-t-butyl ester is unique due to its combination of an aldehyde group and a t-butyl ester group, which allows for versatile chemical modifications. The t-butyl ester group provides protection during synthesis, which can be selectively removed under acidic conditions .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6/c1-19(2,3)26-17(22)8-10-24-12-13-25-11-9-20-18(23)16-6-4-15(14-21)5-7-16/h4-7,14H,8-13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMPBIQFYCJYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124483
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807521-09-0
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807521-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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